The Core Mechanism of MK-4965: An In-depth Technical Guide
The Core Mechanism of MK-4965: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is designed to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development.
Introduction to MK-4965
MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As a member of the diaryl ether class of compounds, MK-4965 exhibits a high barrier to the development of resistance and maintains activity against HIV-1 strains that are resistant to other NNRTIs.[1][2] Its chemical structure allows for flexible binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme, enabling it to adapt to mutations that would typically confer resistance.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action of MK-4965 is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs like MK-4965 bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[3][4] This binding induces a conformational change in the enzyme, which distorts the active site and limits its function.
The binding of MK-4965 to this allosteric site interferes with the chemical step of nucleotide incorporation into the nascent DNA strand, without directly preventing the binding of the deoxynucleoside triphosphate (dNTP).[4] This non-competitive inhibition effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the key steps in HIV-1 reverse transcription and the point of inhibition by MK-4965.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of MK-4965 against wild-type and NNRTI-resistant HIV-1 strains.
Table 1: In Vitro Activity of MK-4965 against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | EC95 (nM) in 10% FBS | IC50 (nM) - Purified RT |
| Wild-Type | 4.4 | 0.8 |
| K103N | 13 | 1.2 |
| Y181C | 30 | 1.5 |
| K103N/Y181C | 128 | Not Reported |
Data sourced from "Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]
Table 2: Effect of Human Serum on the Antiviral Potency of MK-4965
| Virus Strain | EC95 (nM) in 10% FBS | EC95 (nM) in 50% HS | Fold Change |
| Wild-Type | 4.4 | 18 | ~4.1 |
| K103N | 13 | 58 | ~4.5 |
| Y181C | 30 | 180 | 6.0 |
Data sourced from "Antiviral Activity of MK-4965, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the mechanism of action of NNRTIs like MK-4965.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)
-
Poly(rA)-oligo(dT)18 template-primer
-
[3H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl2, 0.1% (v/v) Triton X-100
-
Test compound (MK-4965) at various concentrations
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of MK-4965 in the reaction buffer.
-
In a 96-well microplate, add 20 µL of the template-primer solution (final concentration 5 µg/mL).
-
Add 10 µL of each MK-4965 dilution to the appropriate wells. Include control wells with buffer only (no inhibitor).
-
Add 10 µL of purified HIV-1 RT (final concentration ~2.5 nM) to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [3H]-dTTP (final concentration 10 µM).
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of MK-4965 and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Multi-Cycle HIV-1 Replication Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system over multiple rounds of infection.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compound (MK-4965) at various concentrations
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of MK-4965 in culture medium and add 50 µL to the appropriate wells.
-
Infect the cells by adding 50 µL of HIV-1 stock at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
On day 5, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication for each concentration of MK-4965 and determine the EC95 value (the concentration at which 95% of viral replication is inhibited).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the biochemical and cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. abcam.cn [abcam.cn]
- 5. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
